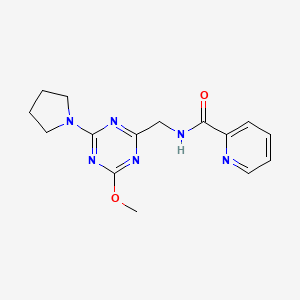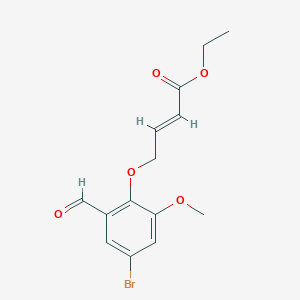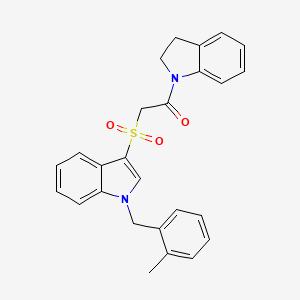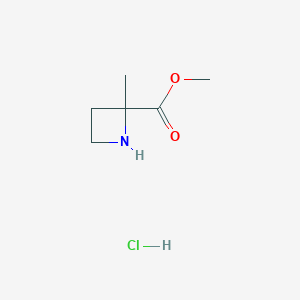![molecular formula C9H15NO3 B2885324 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid CAS No. 2166931-27-5](/img/structure/B2885324.png)
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid is a heterocyclic compound with a spirocyclic structure. It is also known as spirocyclic γ-lactam and has been used in many scientific research applications due to its unique chemical properties. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.5]decane-10-carboxylic acid.
Wirkmechanismus
The mechanism of action of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid is not fully understood. However, studies have shown that the compound can interact with various biological targets, including enzymes and receptors. It has been reported to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. The compound has also been shown to interact with the dopamine transporter, which is a target for drugs used to treat Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid have been studied extensively. The compound has been shown to have antiproliferative activity against cancer cells, and it has been reported to induce apoptosis in these cells. Additionally, 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid has been shown to have neuroprotective effects, and it has been reported to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid in lab experiments is its unique spirocyclic structure, which makes it a valuable building block for the synthesis of other compounds. Additionally, the compound has been extensively studied, and its synthesis method has been optimized, making it readily available for research purposes. However, one limitation of using 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are many future directions for research involving 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid. One area of interest is the development of the compound as a drug candidate for various diseases. Additionally, the compound's interactions with biological targets could be further studied to better understand its mechanism of action. The compound's potential as a chiral auxiliary in asymmetric synthesis could also be explored. Finally, modifications to the compound's structure could be made to improve its solubility and other properties, making it even more valuable for scientific research.
Synthesemethoden
The synthesis of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid involves the reaction of 2-oxo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with ethyl chloroacetate in the presence of a base. This reaction yields the spirocyclic γ-lactam, which can be further hydrolyzed to obtain the carboxylic acid derivative. The synthesis method has been optimized to obtain high yields of the compound, and various modifications have been made to improve the reaction conditions.
Wissenschaftliche Forschungsanwendungen
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid has been extensively used in scientific research applications. It has been studied for its potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been used as a building block for the synthesis of other compounds with potential therapeutic applications. Additionally, 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid has been used as a ligand in metal complexes and as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(12)7-9(3-1-2-4-9)13-6-5-10-7/h7,10H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUUGKONQWUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(NCCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2885242.png)
![1-[(4-Chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2885243.png)



![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2885248.png)
![Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2885250.png)

![Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate](/img/structure/B2885255.png)


![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2885261.png)
![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2885263.png)
![1-[(3,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2885264.png)